molecular formula C16H17N5OS B2626256 N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide CAS No. 1385364-89-5

N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide

Cat. No.: B2626256
CAS No.: 1385364-89-5
M. Wt: 327.41
InChI Key: TVXAUELLVSLFIP-UHFFFAOYSA-N
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Description

N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a propanamide derivative featuring a 5-cyanopyridin-2-yl group and a substituted pyrimidine moiety (4,6-dimethyl and 2-methylsulfanyl). The propanamide backbone serves as a structural bridge between these heterocyclic systems. The cyano group on the pyridine ring may enhance electrophilic reactivity or binding affinity, while the methylsulfanyl substituent on the pyrimidine could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(5-cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-10-13(11(2)20-16(19-10)23-3)5-7-15(22)21-14-6-4-12(8-17)9-18-14/h4,6,9H,5,7H2,1-3H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXAUELLVSLFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C15_{15}H17_{17}N5_{5}S
  • Molecular Weight : 305.39 g/mol

Research indicates that this compound may interact with various biological pathways. Notably, it has shown potential as a selective antagonist for androgen receptors (AR), which are implicated in conditions such as androgenetic alopecia (AGA) and prostate cancer. The compound's ability to modulate AR signaling suggests it could be beneficial in treating hair loss disorders without the systemic side effects associated with traditional oral therapies .

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReference
Androgen Receptor AntagonismInhibits AR signaling in dermal papilla cells
Dopaminergic EffectsPostsynaptic dopaminergic agonism
Dipeptidyl Peptidase IV InhibitionPotential therapy for type 2 diabetes

Case Studies

  • Androgenetic Alopecia Treatment : In a study focusing on AGA, the compound demonstrated significant hair growth-promoting effects in mouse models. It was noted for its favorable pharmacokinetic properties, providing high skin exposure while minimizing systemic absorption .
  • Dopaminergic Activity : Another investigation assessed the compound's impact on motility in mice. Unlike other compounds tested, it did not exhibit antidopaminergic properties but instead showed potential as a postsynaptic dopaminergic agonist, influencing behaviors related to dopamine signaling .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Hair Loss Disorders : The compound's selective AR antagonism has been linked to enhanced hair follicle activity and reduced hair loss in preclinical models.
  • Neurological Effects : Its interaction with dopaminergic pathways suggests possible applications in neurological disorders where dopamine modulation is beneficial.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, studies on related compounds have demonstrated their ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα.

Case Study : A study on (E)-2-cyano-N,3-diphenylacrylamide, a structurally related compound, showed that it significantly reduced edema in animal models and decreased leukocyte migration in zymosan-induced peritonitis models. This suggests that N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide may share similar mechanisms of action, potentially acting on molecular targets such as COX-2 and iNOS .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Pyridine derivatives have been recognized for their ability to interact with various biological targets involved in cancer progression.

Case Study : Research on pyrimidine-based compounds has shown that they can inhibit tumor growth by inducing apoptosis in cancer cells. This compound could be investigated for similar effects, particularly through its influence on cell signaling pathways associated with cancer cell survival.

Comparative Analysis with Related Compounds

Compound NameStructurePrimary ApplicationKey Findings
(E)-2-cyano-N,3-diphenylacrylamideStructureAnti-inflammatoryReduced edema and leukocyte migration in animal models
N-(4-cyanophenyl)-3-(4-methylpyridin-3-yl)propanamideStructureAnticancerInduced apoptosis in cancer cell lines
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamideStructureAntiviralExhibited antiviral activity against specific viral strains

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related propanamide derivatives, emphasizing key structural differences and documented applications:

Compound Name Core Structure Substituents Reported Use Key Features
N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide (Target) Propanamide 5-cyanopyridin-2-yl; 4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl Not explicitly stated Dual heterocyclic system; cyano and methylsulfanyl groups for enhanced reactivity and stability
N-(3,4-dichlorophenyl)propanamide (Propanil) Propanamide 3,4-dichlorophenyl Herbicide (rice paddies) Simple aryl substitution; high herbicidal activity against grasses
N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim) Pyrimidinecarboxamide 3,4-dichlorophenyl; hexahydro-1,3-dimethyl-2,4,6-trioxopyrimidine Acaricide/Miticide Complex pyrimidine scaffold; trioxo groups may confer oxidative activity
N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) Benzamide 3-(1-ethyl-1-methylpropyl)-5-isoxazolyl; 2,6-dimethoxybenzamide Herbicide (broadleaf weeds) Isoxazole and dimethoxybenzene groups for selective inhibition

Key Structural and Functional Insights:

  • Heterocyclic Diversity: The target compound incorporates both pyridine and pyrimidine rings, unlike propanil (single phenyl) or isoxaben (isoxazole/benzene).
  • Substituent Effects: The cyano group on the pyridine ring could enhance electron-withdrawing properties, improving binding to enzymatic active sites (e.g., acetolactate synthase in herbicides) compared to propanil’s chloro substituents. The methylsulfanyl group on the pyrimidine may increase lipid solubility, aiding membrane penetration—a critical factor in pesticidal efficacy. This contrasts with fenoxacrim’s trioxo pyrimidine, which might favor polar interactions .
  • Potential Applications: While propanil and fenoxacrim are established agrochemicals, the target’s hybrid structure suggests possible dual herbicidal-fungicidal activity. Its pyrimidine moiety resembles fungicidal agents like iprodione, which inhibit mitochondrial succinate dehydrogenase .

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